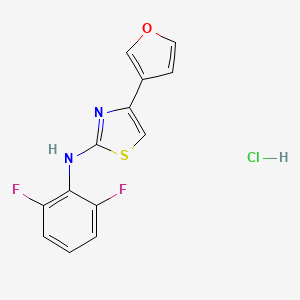
N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H9ClF2N2OS and its molecular weight is 314.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,6-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, a compound with the CAS number 2034301-97-6, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C14H13ClN2OS, with a molecular weight of 292.78 g/mol. It features a thiazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.
Antifungal Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antifungal properties. For instance, a series of thiazol-2(3H)-imine compounds were synthesized and tested for their antifungal activity against various strains of Candida species. Among these, certain derivatives showed promising results comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2d | Candida albicans | 1.5 μg/mL |
| 2e | Candida parapsilosis | 1.23 μg/mL |
The presence of electronegative substituents such as fluorine in the para position significantly enhances the antifungal activity of these compounds due to increased lipophilicity and better interaction with fungal enzymes .
The mechanism through which these compounds exert their antifungal effects involves inhibition of key enzymes like 14α-demethylase, crucial for ergosterol biosynthesis in fungi. Molecular docking studies indicated that the synthesized compounds fit well into the active site of the enzyme, forming stable interactions with critical amino acid residues .
In Silico Studies
In silico analysis has been employed to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. The results suggest favorable drug-likeness characteristics, indicating that this compound could be a viable candidate for further development .
Case Studies
A notable case study involved the synthesis and evaluation of various thiazole derivatives for their biological activities. The study highlighted that modifications at specific positions on the aromatic rings significantly impacted their efficacy against fungal pathogens. The findings suggest that systematic structural modifications can lead to enhanced biological activity .
Properties
IUPAC Name |
N-(2,6-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2OS.ClH/c14-9-2-1-3-10(15)12(9)17-13-16-11(7-19-13)8-4-5-18-6-8;/h1-7H,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRNSZWBLOPTSV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC2=NC(=CS2)C3=COC=C3)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














